N-(3-Fluorophenyl)ethanethioamide
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Overview
Description
N-(3-Fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H8FNS It is a fluorinated derivative of ethanethioamide, characterized by the presence of a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)ethanethioamide typically involves the reaction of 3-fluoroaniline with ethanethioamide under specific conditions. One common method is the amidation reaction, where 3-fluoroaniline is treated with ethanethioamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and solvent, as well as the optimization of reaction parameters, are crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Fluorophenyl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets, thereby modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Fluorophenyl)benzenesulfonamide: Similar structure but contains a sulfonamide group instead of a thioamide group.
N-(3-Fluorophenyl)acetamide: Contains an acetamide group instead of a thioamide group.
N-(3-Fluorophenyl)thiourea: Contains a thiourea group instead of a thioamide group.
Uniqueness
N-(3-Fluorophenyl)ethanethioamide is unique due to the presence of both a fluorine atom and a thioamide group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the thioamide group can participate in specific interactions with biological targets .
Properties
IUPAC Name |
N-(3-fluorophenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNS/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLSOFGSZTUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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